Bzl-nle-ome hcl
Overview
Description
Scientific Research Applications
Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, which appears to be related to Bzl-nle-ome hcl, has been synthesized enzymatically. This method of synthesis is significant in the field of peptide chemistry and could have implications for the production of peptides for various research and therapeutic purposes (So, Shin, & Kim, 2000).
Catalytic Removal of Gaseous Pollutants : Research involving copper-doped manganese oxide octahedral molecular sieve (Cu-OMS) shows its application in the catalytic removal of low-concentration gaseous hexachlorobenzene (HCBz), a persistent organic pollutant. This study suggests potential environmental applications in controlling air pollutants (Yang et al., 2014).
Mechano-Chemical Oscillations in Reactive Gels : Research on self-oscillating polymers and gels, particularly those involving the Belousov–Zhabotinsky (BZ) reaction, highlights their potential as biomimetic materials and in the development of smart material systems. These materials undergo spontaneous cyclic changes, which can be harnessed for various applications (Yashin et al., 2012).
Solid-Phase Synthesis of Peptides : A protocol for the efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) has been developed. This has implications for the synthesis of chelators and peptides with specific functions, potentially impacting drug development and biochemical research (Al Shaer, de la Torre, & Albericio, 2020).
Purification and Characterization of Enzymes : The purification and characterization of benzoate:CoA ligase (BZL) from Clarkia breweri has been studied. This enzyme is involved in the formation of important intermediates for acyltransferase reactions in plant secondary metabolism, suggesting its importance in understanding plant biochemistry (Beuerle & Pichersky, 2002).
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPSIGGKFVSDE-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bzl-nle-ome hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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